
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-phenylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-phenylmethanesulfonamide, also known as "Compound X," is a novel small molecule that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of Compound X is not fully understood. However, studies have shown that it interacts with certain proteins and enzymes in the body, leading to changes in their activity. For example, it has been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and survival. Additionally, it has been shown to modulate the activity of certain ion channels and neurotransmitter receptors, which are involved in the transmission of signals between nerve cells.
Biochemical and Physiological Effects
Compound X has been found to have various biochemical and physiological effects in the body. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and decrease the expression of certain genes involved in cancer progression. Additionally, it has been found to modulate the release of certain neurotransmitters, leading to changes in synaptic activity in the brain.
実験室実験の利点と制限
Compound X has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for use in various assays. Additionally, it exhibits potent activity at relatively low concentrations, making it a cost-effective option for screening experiments. However, like any other experimental compound, Compound X has certain limitations. For example, its solubility and stability may vary depending on the experimental conditions, which can affect its activity and reproducibility.
将来の方向性
There are several future directions for research on Compound X. One area of interest is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of Compound X and its potential applications in various fields. Other future directions include the development of new derivatives of Compound X with improved activity and selectivity, as well as the evaluation of its efficacy in animal models of disease.
合成法
Compound X can be synthesized using a multistep process involving the reaction of various reagents. The synthesis starts with the reaction of 4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-amine with phenylmethanesulfonyl chloride to form N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-phenylmethanesulfonamide. This compound is then subjected to further reactions to obtain the final product, Compound X.
科学的研究の応用
Compound X has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. It has been shown to exhibit potent anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, it has been found to modulate the activity of certain neurotransmitter receptors, making it a potential candidate for the treatment of neurological disorders. Compound X has also been explored as a potential lead compound for the development of new drugs.
特性
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-13-16(14(2)19-17(18-13)21-10-6-7-11-21)20-24(22,23)12-15-8-4-3-5-9-15/h3-5,8-9,20H,6-7,10-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVSJLZVVOFZQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-methoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2403284.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2403286.png)
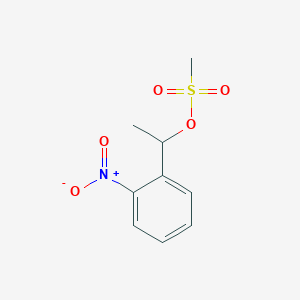
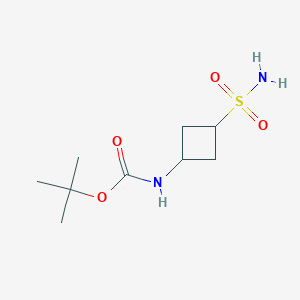
![4-Amino-6-methyl-3-phenethylamino-4H-[1,2,4]triazin-5-one](/img/structure/B2403290.png)
![1-(1,3-benzodioxol-5-ylcarbonyl)-4-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine](/img/structure/B2403292.png)
![Ethyl 3-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2403297.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide](/img/structure/B2403298.png)
![5,7-Dihydrofuro[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2403299.png)
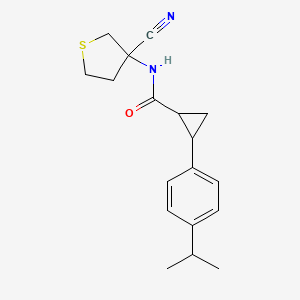
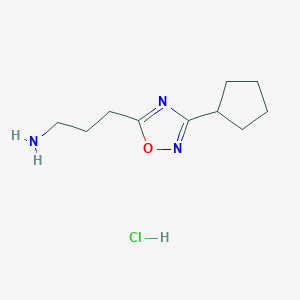

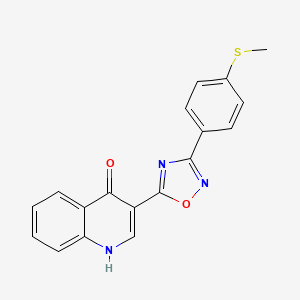
![N-(benzo[d][1,3]dioxol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2403307.png)
